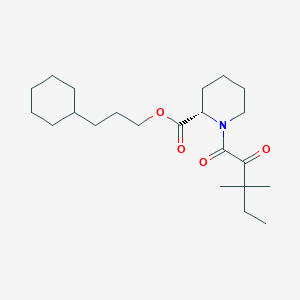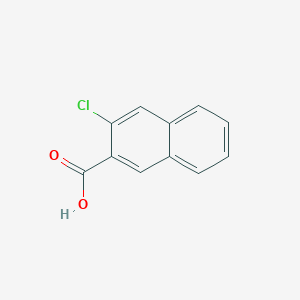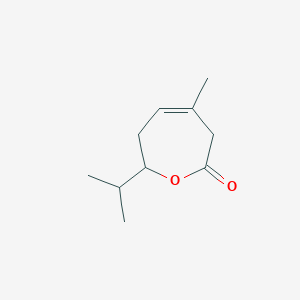
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one is a chemical compound that belongs to the oxepin family. It has a cyclic structure with a seven-membered ring containing an oxygen atom. This compound has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one is not fully understood. However, it is believed to work by inhibiting certain enzymes that play a role in inflammation and cancer growth.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one has anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been investigated for its potential to inhibit cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in lab experiments is its ability to inhibit inflammation and cancer cell growth. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
1. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in drug delivery systems.
2. Studying the mechanism of action of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in more detail.
3. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in the treatment of other inflammatory diseases.
4. Studying the toxicity of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in animal models.
5. Investigating the potential use of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one in combination with other drugs for the treatment of cancer.
Synthesemethoden
The synthesis of 5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one can be achieved through various methods. One of the most common methods is the reaction of 2,3-dimethyl-2-butene with maleic anhydride in the presence of a catalyst. This reaction leads to the formation of the oxepin ring.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one has shown potential applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in drug delivery systems.
Eigenschaften
CAS-Nummer |
199797-32-5 |
|---|---|
Produktname |
5-Methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-yl-3,6-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h4,7,9H,5-6H2,1-3H3 |
InChI-Schlüssel |
LSGCAEJYDNWOBG-UHFFFAOYSA-N |
SMILES |
CC1=CCC(OC(=O)C1)C(C)C |
Kanonische SMILES |
CC1=CCC(OC(=O)C1)C(C)C |
Synonyme |
2(3H)-Oxepinone,6,7-dihydro-4-methyl-7-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




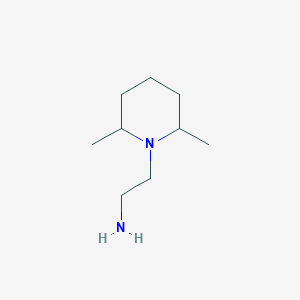
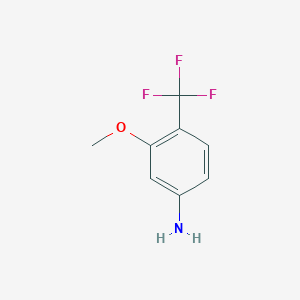
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
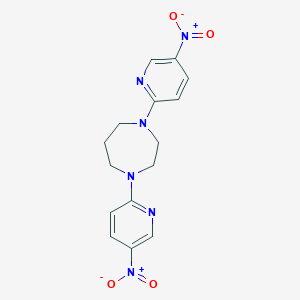
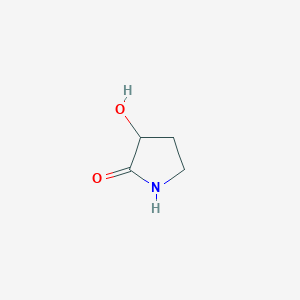
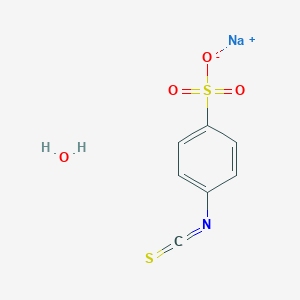
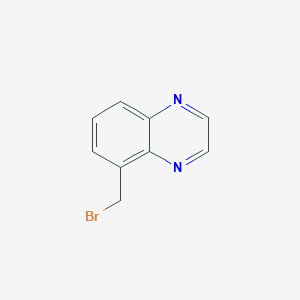
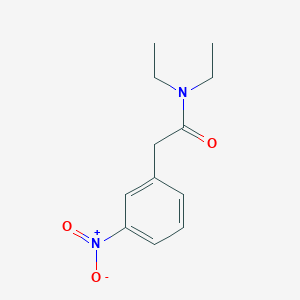
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
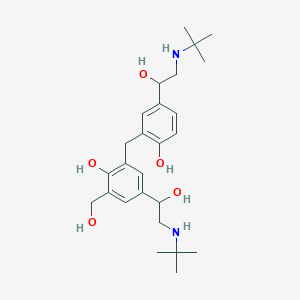
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
